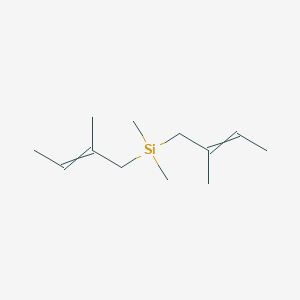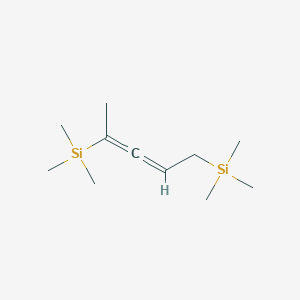
(Penta-2,3-diene-1,4-diyl)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Penta-2,3-diene-1,4-diyl)bis(trimethylsilane): is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a penta-2,3-diene-1,4-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) typically involves the homo-coupling of trimethylsilyl-substituted alkynes. One common method utilizes the Cp2ZrCl2 and Et3Al reagent system. The reaction of trimethylsilyl-substituted alkynes with 0.5 equivalents of Cp2ZrCl2 and 1 equivalent of Et3Al in toluene at room temperature for 18 hours yields functionalized products after hydrolysis/deuterolysis or iodination .
Industrial Production Methods: While specific industrial production methods for (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkenes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions include siloxanes, silyl-substituted alkenes, and various substituted derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is used as a building block in the synthesis of polymers, oligomers, and macrocycles. Its unique structure allows for the creation of complex molecular architectures.
Biology and Medicine:
Industry: In the industrial sector, (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is utilized in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to form stable siloxane bonds makes it valuable in the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in polymer synthesis, the compound acts as a monomer that undergoes polymerization to form long-chain polymers .
Comparación Con Compuestos Similares
- (1E,3E)-2,3-diphenylbuta-1,3-diene-1,4-diyl)bis(trimethylsilane)
- (1E,3Z)-2,4-diphenylbuta-1,3-diene-1,3-diyl)bis(trimethylsilane)
Uniqueness: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is unique due to its specific diene structure and the presence of two trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and synthetic chemistry .
Propiedades
Número CAS |
63920-57-0 |
|---|---|
Fórmula molecular |
C11H24Si2 |
Peso molecular |
212.48 g/mol |
InChI |
InChI=1S/C11H24Si2/c1-11(13(5,6)7)9-8-10-12(2,3)4/h8H,10H2,1-7H3 |
Clave InChI |
BMZKASOWAIIWKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CC[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


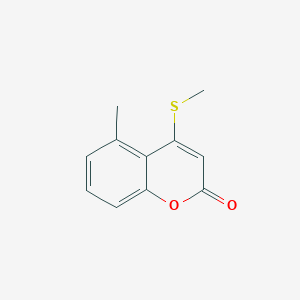

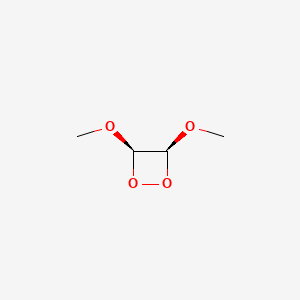
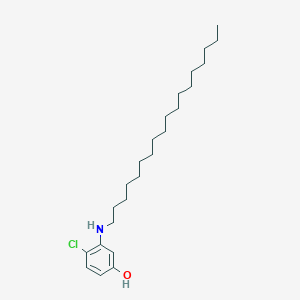

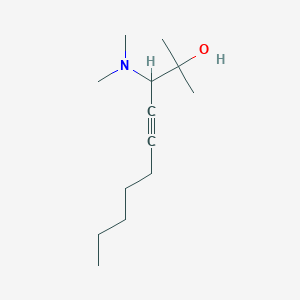
![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)


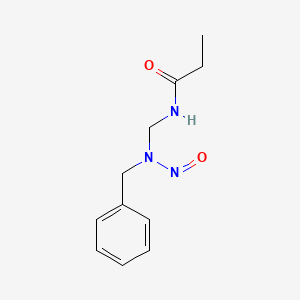
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
